2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide
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Overview
Description
2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide is a nitrogen-rich heterocyclic compound. It belongs to the class of triazoles, which are known for their high nitrogen content and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide typically involves the nitration of 2-methyl-1,2,3-triazole. The reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The product is then purified through recrystallization from a suitable solvent mixture, such as hexane and isopropyl alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitrogen-rich compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a radiosensitizing agent in cancer therapy.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of gas-generating systems and explosives due to its high energy content.
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s high nitrogen content and ability to release energy upon decomposition make it effective in applications such as radiosensitization and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1,2,3-triazole
- 2-methyl-1,2,3-triazole
- 4,5-dinitro-1,2,3-triazole
Uniqueness
2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high nitrogen content and thermal stability make it particularly suitable for high-energy applications .
Properties
Molecular Formula |
C3H4N4O3 |
---|---|
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-oxidotriazol-1-ium |
InChI |
InChI=1S/C3H4N4O3/c1-5-4-3(7(9)10)2-6(5)8/h2H,1H3 |
InChI Key |
AIOXQTXOWLJLCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C=[N+]1[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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